molecular formula C7H3BrF3N3O B1446069 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1428532-78-8

6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B1446069
CAS RN: 1428532-78-8
M. Wt: 282.02 g/mol
InChI Key: DQAJFDKAHCIBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound . It is a white to light yellow crystalline powder . It is primarily used as a pharmaceutical intermediate in the synthesis of certain drugs .


Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves the addition of chlorobenzene and trifluoroacetic anhydride . The mixture is heated, methanesulfonic acid is added, and trifluoroacetic acid is distilled out . The mixture is then allowed to react and undergo reduced pressure concentration until the solution is dried . The pH is regulated to 12, and organic phases are separated out . Impurities are removed to obtain the final product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .

Scientific Research Applications

Energetic Materials

This compound has potential applications in the development of energetic materials due to its structural similarity to [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds. These materials are known for their excellent insensitivity to external stimuli and good detonation performance, making them suitable for use as secondary explosives .

c-Met Kinase Inhibition

Derivatives of [1,2,4]triazolo[4,3-a]pyridine, such as the compound , have been explored as potential c-Met kinase inhibitors. This application is particularly relevant in cancer research, where c-Met plays a role in tumor growth and metastasis. Compounds with this core structure have shown promising results against various cancer cell lines .

Antitumor Activity

The structural framework of this compound is conducive to modifications that can lead to potent antitumor activity. Research has indicated that similar compounds exhibit cytotoxic activities against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, suggesting a potential pathway for the development of new cancer therapies .

Heat-Resistant Explosives

The compound’s structural analogs have been identified as candidates for heat-resistant explosives. These materials are characterized by high density, excellent thermal stability, and superior detonation performance compared to existing heat-resistant explosives .

Primary Explosives

Compounds within the same chemical family have been found to be highly sensitive but demonstrate excellent detonation performance. This makes them suitable for applications as primary explosives, which are used to initiate larger, more stable secondary explosives .

properties

IUPAC Name

6-bromo-8-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3O/c8-3-1-4(7(9,10)11)5-12-13-6(15)14(5)2-3/h1-2H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAJFDKAHCIBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=O)N2C=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 2
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 6
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.